molecular formula C12H13NO3 B3104849 Ethyl 2-cyano-2-(4-methoxyphenyl)acetate CAS No. 15032-40-3

Ethyl 2-cyano-2-(4-methoxyphenyl)acetate

Cat. No. B3104849
CAS RN: 15032-40-3
M. Wt: 219.24 g/mol
InChI Key: DHRZNYVSWZTZMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-cyano-2-(4-methoxyphenyl)acetate is a chemical compound with the molecular formula C12H13NO4 . It is used for research purposes .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Ethyl 2-cyano-2-(4-methoxyphenyl)acetate is used in the synthesis of heterocyclic compounds. It is used as a precursor in reactions leading to the construction of heterocycles . The application of cyanoacetohydrazides in heterocyclic synthesis involves different types of reactions, including cyclocondensation and cyclization .

Cyanoacetylation of Amines

This compound plays a significant role in the cyanoacetylation of amines, which is a process used in the formation of biologically active compounds . N-cyanoacetamides, which can be prepared from this compound, are considered one of the most important precursors for heterocyclic synthesis .

Synthesis of Polyfunctional Heterocyclic Compounds

Ethyl 2-cyano-2-(4-methoxyphenyl)acetate is used in the synthesis of a variety of polyfunctional heterocyclic compounds of biological interest . These compounds are used extensively in the development of new drugs .

Synthesis of Biologically Active Novel Heterocyclic Moieties

The compound is used in the synthesis of biologically active novel heterocyclic moieties . These moieties are used in the development of better chemotherapeutic agents .

Synthesis of 2-Propenoylamides and 2-Propenoates

Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate, a related compound, is an important starting material for the synthesis of biologically and pharmacologically important 2-propenoylamides and 2-propenoates .

Synthesis of Cyanoacetanilides

The compound is used in the synthesis of cyanoacetanilides . These compounds are used in a variety of condensation and substitution reactions .

Mechanism of Action

properties

IUPAC Name

ethyl 2-cyano-2-(4-methoxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-3-16-12(14)11(8-13)9-4-6-10(15-2)7-5-9/h4-7,11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHRZNYVSWZTZMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-cyano-2-(4-methoxyphenyl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-cyano-2-(4-methoxyphenyl)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-cyano-2-(4-methoxyphenyl)acetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-cyano-2-(4-methoxyphenyl)acetate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-cyano-2-(4-methoxyphenyl)acetate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-cyano-2-(4-methoxyphenyl)acetate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-cyano-2-(4-methoxyphenyl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.